2-Methoxy-2-phenylethan-1-amine

Salt Form Selection Aqueous Solubility Long-Term Storage

2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7) is a β-substituted phenethylamine derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. The compound contains a chiral center at the benzylic position, yielding a pair of enantiomers with distinct optical rotation properties.

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 3490-79-7
Cat. No. B2833967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-phenylethan-1-amine
CAS3490-79-7
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESCOC(CN)C1=CC=CC=C1
InChIInChI=1S/C9H13NO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3
InChIKeySPEHWYVPDGLETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7): Chiral Phenethylamine Scaffold for Asymmetric Synthesis


2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7) is a β-substituted phenethylamine derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. The compound contains a chiral center at the benzylic position, yielding a pair of enantiomers with distinct optical rotation properties [2]. Its structure combines a primary amine group with a β-methoxy substituent, affording nucleophilic reactivity at the amine and ether oxygen lone pairs . Predicted physicochemical parameters include LogP = 1.11 and topological polar surface area = 35.25 Ų, indicating favorable passive membrane permeability according to Lipinski criteria [2].

Why 2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7) Cannot Be Replaced by Common Phenethylamine Analogs


Generic substitution among β-substituted phenethylamines fails due to three critical differentiators: stereochemical configuration at the chiral center, substitution regiochemistry, and salt form availability. The (S)-enantiomer (CAS 174472-00-5) exhibits a specific optical rotation of [α]/D +52.0° (c = 1 in chloroform), whereas the (R)-enantiomer (CAS 64715-85-1) rotates [α]/D −52.0° under identical conditions [1]. Regioisomeric analogs—such as 2-(2-methoxyphenyl)ethan-1-amine (CAS 2045-79-6) with ortho-methoxy substitution—possess fundamentally different electron density distributions and steric environments around the amine, altering nucleophilicity and receptor-binding profiles [2]. Procurement decisions based solely on scaffold similarity without verifying stereochemistry and substitution pattern risk experimental irreproducibility and synthetic failure. The following quantitative evidence details where CAS 3490-79-7 demonstrates verifiable differentiation.

2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7) Procurement Evidence: Quantitative Differentiation from Analogs


Free Base vs Hydrochloride Salt: Solubility and Storage Stability Comparison for CAS 3490-79-7

The hydrochloride salt (CAS 62064-68-0) of 2-methoxy-2-phenylethan-1-amine exhibits solubility in water, alcohols, and chloroform, whereas the free base (CAS 3490-79-7) shows limited aqueous solubility . The hydrochloride salt has a melting point of 157-159°C (crystalline solid), facilitating precise weighing and formulation compared to the free base liquid . This differentiation is critical for users requiring aqueous reaction conditions or protein crystallization applications .

Salt Form Selection Aqueous Solubility Long-Term Storage

Enantiomeric Differentiation: Optical Rotation Comparison for (S)- and (R)-2-Methoxy-2-phenylethan-1-amine

The (R)-enantiomer (CAS 64715-85-1) exhibits specific optical rotation [α]/D = −52.0° ± 2.0° (c = 1 in chloroform), while the (S)-enantiomer (CAS 174472-00-5) rotates +52.0° under identical measurement conditions [1]. This 104° differential enables unambiguous enantiomeric identification and purity verification via polarimetry, a critical quality control parameter not available for the racemic mixture.

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Regioisomeric Differentiation: CAS 3490-79-7 vs ortho-Methoxy Analog CAS 2045-79-6

2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7) possesses a β-methoxy substitution on the ethylamine chain, whereas 2-(2-methoxyphenyl)ethan-1-amine (CAS 2045-79-6) features an ortho-methoxy group on the phenyl ring [1]. While CAS 2045-79-6 is commercially positioned as a potential synthetic substitute, its substitution pattern yields different electron density at the amine (β-methoxy exerts inductive electron-withdrawing effect, ortho-methoxy contributes resonance donation) .

Regioisomer Substitution Pattern Synthetic Equivalence

2-Methoxy-2-phenylethan-1-amine (CAS 3490-79-7): Optimal Procurement-Driven Application Scenarios


Chiral Building Block in Asymmetric Synthesis

Procure the racemic mixture (CAS 3490-79-7) as a cost-effective precursor for resolution into enantiopure (R)- or (S)-forms. The resolved enantiomers serve as chiral auxiliaries or ligands in asymmetric catalysis, where stereochemical purity directly governs enantiomeric excess of downstream products [1]. The 104° optical rotation difference between enantiomers provides a robust quality control metric for verifying resolution success [1].

Aqueous-Phase Reactions Requiring Hydrochloride Salt

For reactions conducted in aqueous media—including bioconjugation, protein crystallization additives, or water-compatible coupling reactions—the hydrochloride salt (CAS 62064-68-0) is essential. The salt form provides water solubility and crystalline handling properties unavailable with the free base liquid [1]. The melting point of 157-159°C enables accurate weighing for stoichiometric reactions [1].

Medicinal Chemistry Scaffold Derivatization

The β-methoxy-β-phenylethylamine core serves as a privileged scaffold for derivatization into bioactive molecules. The primary amine undergoes acylation, alkylation, and reductive amination, while the methoxy group participates in nucleophilic substitution transformations . Selection of this specific scaffold over ortho-methoxy regioisomers ensures correct spatial orientation of substituents for target engagement.

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